molecular formula C27H49N7O17 B3060918 链霉素 B CAS No. 128-45-0

链霉素 B

货号 B3060918
CAS 编号: 128-45-0
分子量: 743.7 g/mol
InChI 键: HQXKELRFXWJXNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Streptomycin is an aminoglycoside antibiotic that was originally isolated from the bacteria Streptomyces griseus . It is primarily used as part of the multi-drug treatment of pulmonary tuberculosis and has additional activity against several aerobic gram-negative bacteria . It is administered by injection into a vein or muscle .


Synthesis Analysis

A new streptomycin derivative was synthesized and identified using UV-Vis, FTIR, and HNMR . The distributions of label found in the N-methyl-L-glucosamine moiety of the streptomycin synthesized further support a mechanism involving multiple inversion of the asymmetrical carbon atoms of D-glucose to form the L-sugar .


Molecular Structure Analysis

Streptomycin induces surprisingly large distortions in the bacterial ribosome, which helps us understand how this antibiotic interferes with protein synthesis in bacteria . The improved resolution enables a precise description of antibiotic–ribosome interactions, encompassing solvent networks that mediate multiple additional interactions between the drugs and their target .


Chemical Reactions Analysis

Streptomycin B can be distinguished from streptomycin A and its amount in a mixture can be estimated using a new reagent (0.2 per cent anthrone, a reduction product of anthroquinone, in 95 per cent sulphuric acid) for quantitative determination of carbohydrates .


Physical And Chemical Properties Analysis

Streptomycin is soluble in water, insoluble in most organic solvents, strong acid, strong base conditions unstable . Its chemical formula is C21H39N7O12 and its molar mass is 581.580 g·mol −1 .

科学研究应用

抗菌活性

链霉素 B 与链霉素密切相关,已对其抗菌特性进行了研究。结果表明,它对一系列细菌的活性低于链霉素。对小鼠的毒性研究表明,链霉素 B 和链霉素的 LD50 值大致相等。在小鼠的实验性结核感染中,链霉素 B 的活性约为链霉素的 1/3,但根据目前公认的单位,其活性与后者大致相等。这突出了它在治疗细菌感染中的潜在用途,尽管其疗效低于链霉素本身(Rake、McKee、Pansy 和 Donovick,1947)

在结核病治疗中的作用

链霉素 B 所衍生的链霉素在结核病治疗中发挥了关键作用。它对结核分枝杆菌(导致结核病的细菌)具有很强的抑制作用。链霉素在结核病治疗中的重要性,尤其是在结核性脑膜炎等病例中,已有充分的文献记载,这表明链霉素 B 具有类似的潜在应用(Cathie,1948)

环境影响研究

人们还对链霉素的环境影响进行了研究,特别是在农业方面。一项关于在苹果园中使用链霉素的研究表明,对土壤细菌群落的影响很小,这表明其环境足迹相对较小。这与链霉素 B 相关,因为它与链霉素具有相似的特性(Shade、Klimowicz、Spear、Linske、Donato、Hogan、Mcmanus 和 Handelsman,2013)

对藻类生长的影响

链霉素影响的另一个方面,以及潜在的链霉素 B,是对藻类生长的影响。链霉素对不同藻类物种表现出不同的影响,表明它可能影响水生生态系统。了解这些知识对于理解链霉素 B 更广泛的生态影响至关重要(Qian、Li、Pan、Sun、Ye、Jin 和 Fu,2012)

其他抗生素应用

此外,研究集中于在各种微生物(如溶组织内阿米巴)的培养中使用链霉素,表明其在微生物学研究和潜在药物应用中的用途(Spingarn 和 Edelman,1948)

作用机制

Streptomycin, like other aminoglycosides, inhibits protein synthesis in bacterial cells by binding to the 30S subunit of ribosomes . It works by blocking the ability of 30S ribosomal subunits to make proteins, which results in bacterial death .

安全和危害

Streptomycin should be handled with care to avoid dust formation and ensure adequate ventilation . Hypersensitivity reactions are not uncommon with streptomycin use, often manifesting as a rash or mild fever .

未来方向

Streptomycetes remain one of the most promising natural producers of antibiotics. Given the problems in rediscovery of known antibiotics from Streptomyces, it has been suggested that there may be a need to activate silent antibiotic gene clusters which may have gone dormant . The field of ARB research can yet yield a greater diversity of more effective therapeutic agents than have been previously achieved .

属性

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7+,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXKELRFXWJXNP-FJYWXVICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)NC)(C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N7O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023598
Record name Streptomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128-45-0
Record name Streptomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Streptomycin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is Streptomycin B and how does it differ from Streptomycin A?

A1: Streptomycin B, also known as Mannosidostreptomycin, is a lesser-known antibiotic closely related to Streptomycin A. Both are aminoglycoside antibiotics produced by the bacterium Streptomyces griseus. The key structural difference lies in the presence of an additional mannose sugar molecule attached to the streptose moiety of Streptomycin B [, , ].

Q2: What is the mechanism of action of Streptomycin B?

A3: Like Streptomycin A, Streptomycin B acts by binding to the bacterial ribosome, specifically the 30S subunit, interfering with protein synthesis and ultimately inhibiting bacterial growth [, ].

Q3: Can bacteria develop resistance to Streptomycin B?

A4: Yes, bacteria can develop resistance to Streptomycin B. Research suggests that resistance emerges through a selective process, where pre-existing resistant bacteria within a population proliferate after the elimination of susceptible bacteria by the antibiotic []. This resistance can be inherited and potentially poses a public health concern [].

Q4: Are there specific genes associated with Streptomycin B resistance?

A5: Yes, the strB gene is known to confer resistance to Streptomycin B [, ]. This gene is often found within mobile genetic elements like the SXT element, which can facilitate its transfer between different bacterial strains [, , ].

Q5: Can Streptomycin B be chemically converted to Streptomycin A?

A6: Yes, Streptomycin B can be converted into Streptomycin A using an enzyme called mannosidostreptomycinase (B'ase) []. This enzyme specifically cleaves the mannose sugar from Streptomycin B, resulting in the formation of Streptomycin A [].

Q6: How is Streptomycin B typically quantified?

A7: A common method for quantifying Streptomycin B is through High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) []. This technique allows for the separation and quantification of Streptomycin A and its impurities, including Streptomycin B, in a mixture [, ].

Q7: What are the implications of Streptomycin B presence in environmental samples?

A8: The presence of Streptomycin B, along with other antibiotic resistance genes, in environmental samples such as seawater and soil raises concerns about the spread of antibiotic resistance []. Fish farms, in particular, have been found to harbor a higher abundance of these genes compared to natural sea areas, highlighting the potential role of aquaculture in ARG dissemination [].

Q8: Are there any ongoing research efforts focused on Streptomycin B?

A9: While research on Streptomycin B itself might be limited compared to Streptomycin A, there is ongoing interest in understanding its role in the broader context of antibiotic resistance. This includes investigating the prevalence and dissemination of the strB resistance gene, exploring the enzymatic conversion of Streptomycin B to Streptomycin A, and assessing the overall impact of Streptomycin B on the environment [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。